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Compound of Interest

Compound Name: Shp2/hdac-IN-1

Cat. No.: B15140076 Get Quote

A comparative analysis of the well-characterized allosteric SHP2 inhibitor, TNO155, and the

emerging strategy of dual SHP2 and histone deacetylase (HDAC) inhibition, represented by the

novel compound 8t. This guide provides a data-driven overview for researchers and drug

developers in oncology.

In the landscape of targeted cancer therapy, the Src homology-2 domain-containing

phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways that drive

tumor growth. TNO155, a potent and selective allosteric SHP2 inhibitor, has advanced into

clinical trials, demonstrating the viability of this target.[1] Concurrently, innovative therapeutic

strategies are exploring the potential of dual-target inhibitors to overcome resistance and

enhance efficacy. This guide provides a comparative preclinical overview of TNO155 and the

conceptual approach of a dual SHP2/HDAC inhibitor, exemplified by the recently described

compound 8t.[2]

It is important to note that a direct preclinical comparison between a specific molecule named

"Shp2/hdac-IN-1" and TNO155 is not feasible as "Shp2/hdac-IN-1" does not appear in the

reviewed scientific literature. Therefore, this guide will compare the established preclinical

profile of TNO155 with the published data for the representative dual SHP2/HDAC inhibitor,

compound 8t.

Mechanism of Action: A Tale of Two Strategies
TNO155: Selective Allosteric Inhibition of SHP2
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TNO155 is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-

terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.[3]

This binding stabilizes SHP2 in an inactive conformation, preventing its function as a critical

downstream effector of receptor tyrosine kinase (RTK) signaling.[4] By inhibiting SHP2,

TNO155 effectively dampens the RAS-mitogen-activated protein kinase (MAPK) signaling

pathway, which is a key driver of cell proliferation and survival in many cancers.[5]

Dual SHP2/HDAC Inhibition: A Multi-pronged Attack

The rationale behind dual SHP2 and HDAC inhibition lies in the potential for synergistic anti-

tumor activity. SHP2 inhibition primarily targets the MAPK signaling pathway, while HDAC

inhibitors exert their effects through epigenetic modulation and regulation of non-histone protein

acetylation, leading to cell cycle arrest, apoptosis, and modulation of the tumor

microenvironment.[6][7][8] The representative dual inhibitor, compound 8t, was designed based

on a pharmacophore fusion strategy to simultaneously target both SHP2 and HDACs.[2]

Preclinical Performance: A Quantitative Comparison
The following tables summarize the available quantitative preclinical data for TNO155 and the

dual SHP2/HDAC inhibitor, compound 8t.

Table 1: Preclinical Activity of TNO155
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Parameter Value Cell Line/Model Reference

Biochemical IC50 11 nM SHP2 enzyme assay [9]

Cellular IC50 Varies by cell line
Various cancer cell

lines
[10]

In Vivo Efficacy

Moderate tumor

growth inhibition as a

single agent

HT-29 xenograft

model (20 mpk twice

daily)

[11]

In Vivo Efficacy

Delayed tumor growth

and prolonged

survival in

combination with

lorlatinib

Murine neuroblastoma

xenografts
[12][13]

Pharmacokinetics

(Mouse)

Oral bioavailability:

78%
Mouse [9]

Pharmacokinetics

(Rat)

Oral bioavailability:

100%
Rat [9]

Pharmacokinetics

(Dog)

Oral bioavailability:

>100%
Dog [9]

Pharmacokinetics

(Monkey)

Oral bioavailability:

60%
Monkey [9]

Table 2: Preclinical Activity of Dual SHP2/HDAC Inhibitor (Compound 8t)

Parameter Value Target/Cell Line Reference

Biochemical IC50 20.4 nM SHP2 [2]

Biochemical IC50 25.3 nM HDAC1 [2]

Cellular

Antiproliferative IC50
0.13 µM MV4-11 (AML) [2]

In Vivo Efficacy
Significant tumor

growth inhibition

MV4-11 xenograft

model
[2]
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Experimental Methodologies
A summary of the key experimental protocols used to generate the data presented above is

provided below.

TNO155 In Vivo Xenograft Study (HT-29 model)[11]

Animal Model: Nude mice.

Cell Line: HT-29 human colorectal cancer cells.

Drug Administration: TNO155 administered at 20 mpk twice daily. Dabrafenib (30 mpk daily)

and trametinib (0.3 mpk daily) were used in combination arms.

Efficacy Endpoint: Tumor growth inhibition.

Compound 8t In Vitro and In Vivo Studies[2]

Biochemical Assays: Standard enzymatic assays were used to determine the IC50 values

against SHP2 and HDAC1.

Cell Viability Assay: MV4-11 acute myeloid leukemia (AML) cells were treated with

compound 8t, and cell proliferation was assessed to determine the IC50.

In Vivo Xenograft Study:

Animal Model: Nude mice.

Cell Line: MV4-11 cells were subcutaneously injected.

Drug Administration: Compound 8t was administered to the tumor-bearing mice.

Efficacy Endpoint: Tumor volume was measured to assess antitumor activity.

Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by these inhibitors.
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Caption: TNO155 inhibits SHP2, blocking the RAS-MAPK signaling cascade.
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Caption: Dual SHP2/HDAC inhibitors simultaneously block proliferation and promote apoptosis.

Comparative Discussion
The preclinical data suggests that both selective SHP2 inhibition with TNO155 and dual

SHP2/HDAC inhibition with compounds like 8t are promising anti-cancer strategies.

TNO155 has been extensively characterized, with a clear mechanism of action and established

pharmacokinetic profiles across multiple species.[9] Its potency in the nanomolar range and

oral bioavailability make it a strong clinical candidate.[9] Preclinical studies have largely
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focused on its synergistic effects when combined with other targeted therapies, highlighting its

potential to overcome resistance mechanisms.[10][11][12] As a single agent, its efficacy

appears to be more modest in some models, suggesting that patient selection based on

specific driver mutations will be crucial.[11]

The dual SHP2/HDAC inhibitor concept, represented by compound 8t, offers the potential for

broader and more potent antitumor activity from a single molecule. The ability to simultaneously

inhibit two key oncogenic pathways could lead to enhanced efficacy and a lower likelihood of

acquired resistance. The initial data for compound 8t is encouraging, with potent dual-target

inhibition and significant in vivo tumor growth suppression in an AML model.[2] Furthermore,

the study on compound 8t suggests it can trigger an efficient antitumor immune response,

adding another layer to its potential therapeutic benefit.[2]

However, the development of dual inhibitors also presents unique challenges. Optimizing the

potency and selectivity for two distinct targets within a single molecule can be complex.

Additionally, the potential for off-target effects and a more complex toxicity profile compared to

a highly selective single-target agent needs to be carefully evaluated.

Conclusion
Both TNO155 and the emerging class of dual SHP2/HDAC inhibitors represent exciting

avenues in oncology drug development. TNO155 is a well-validated, selective inhibitor with a

clear path forward in combination therapies. The dual-inhibitor approach, while at an earlier

stage, holds the promise of a more comprehensive and potent therapeutic effect. Further

preclinical and clinical investigation will be necessary to fully elucidate the therapeutic potential

and optimal clinical application of each strategy. Researchers and clinicians will need to weigh

the benefits of a highly specific and well-understood inhibitor against the potential for enhanced

efficacy and broader activity of a dual-targeting agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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